molecular formula C13H27N B12093160 N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B12093160
M. Wt: 197.36 g/mol
InChI Key: ZSHFXXYWTSELIO-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by its cyclohexane ring substituted with dimethyl groups and an amine group attached to a dimethylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine typically involves the alkylation of a cyclohexanone derivative followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents. For instance, the cyclohexanone derivative can be reacted with 2,2-dimethylpropyl bromide in the presence of a base like sodium hydride to form the intermediate. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride in the presence of an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N,N-dimethylpropan-2-amine
  • N-propyl-1-propanamine

Uniqueness

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the dimethylpropyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-10-7-6-8-12(11(10)2)14-9-13(3,4)5/h10-12,14H,6-9H2,1-5H3

InChI Key

ZSHFXXYWTSELIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC(C)(C)C

Origin of Product

United States

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